molecular formula C12H11N5O3S B6427067 N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide CAS No. 2034367-94-5

N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide

Cat. No.: B6427067
CAS No.: 2034367-94-5
M. Wt: 305.31 g/mol
InChI Key: VYQMVKLZCVUWAP-UHFFFAOYSA-N
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Description

N-({8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide is a triazolopyrazine-based sulfonamide derivative characterized by a hydroxyl group at position 8 of the pyrazine ring and a benzenesulfonamide moiety linked via a methyl group at position 2. This scaffold is structurally optimized for interactions with biological targets such as enzymes (e.g., carbonic anhydrases) or receptors due to the sulfonamide group’s hydrogen-bonding capacity and the hydroxyl group’s role in solubility and metal coordination . Its synthesis typically involves cyclization of hydrazino precursors or coupling reactions with sulfonamide derivatives, as seen in related compounds .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c18-12-11-16-15-10(17(11)7-6-13-12)8-14-21(19,20)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQMVKLZCVUWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, survival, and migration . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways that promote cancer cell growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Triazolopyrazine Core

Compound 1 : N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • Key Differences : Replaces benzenesulfonamide with a 2-phenyl-1,2,3-triazole-4-carboxamide group.
  • The phenyl-triazole moiety introduces steric bulk, which could affect binding kinetics .
Compound 2 : 4-Cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
  • Key Differences: Substitutes benzenesulfonamide with a 4-cyanobenzamide group.
  • Impact: The electron-withdrawing cyano group increases the compound’s polarity and may improve interactions with hydrophobic enzyme pockets. However, the absence of a sulfonamide group limits its ability to act as a zinc-binding motif, a critical feature in carbonic anhydrase inhibitors .

Heterocyclic Sulfonamide Analogues

Compound 3 : Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamide
  • Structure : Features a pyrazolo-tetrazolo-triazine core with a sulfonamide group.
  • However, the absence of the 8-hydroxy group reduces solubility and metal-coordination capacity .
Compound 4 : [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamide (Antimalarial Agent)
  • Structure : Replaces pyrazine with pyridine, retaining the sulfonamide group.
  • Comparison : The pyridine ring’s lower electron density compared to pyrazine may reduce π-π stacking with parasitic targets. The addition of a 4-methoxybenzyl group in derivatives like 8c improves lipophilicity, aiding blood-brain barrier penetration for CNS-targeted applications .

Benzenesulfonamide Derivatives with Alternative Cores

Compound 5 : 4-[3-(4-Hydroxyphenyl)-5-Aryl-Pyrazol-1-yl]Benzenesulfonamide
  • Structure : Pyrazoline-linked benzenesulfonamide.
  • However, the absence of the triazolopyrazine system reduces thermal stability and metabolic resistance .
Compound 6 : Triazolo[4,3-a]Phthalazine Sulfonamide (Bromodomain Inhibitor)
  • Structure : Phthalazine fused with triazole and a 4-methoxybenzenesulfonamide.
  • Comparison : The phthalazine ring’s extended aromatic system enhances bromodomain affinity. The 4-methylpiperazine substituent in derivative 55 improves solubility and pharmacokinetics but introduces basicity that may affect tissue distribution .

Functional Group Modifications in ω-Alkylcarboxylic Acid Derivatives

Compound 7 : ω-(7-Aryl-8-Oxo-Triazolo[4,3-a]Pyrazin-3-yl)Alkylcarboxamides
  • Structure : Carboxylic acid/amide chains linked to the triazolopyrazine core.
  • Comparison : The carboxylic acid/amide groups enable salt formation and prodrug strategies, enhancing bioavailability. However, these derivatives lack the direct sulfonamide-enzyme interaction critical for carbonic anhydrase inhibition, redirecting activity toward lipid metabolism regulation .

Comparative Data Table

Compound ID Core Structure Key Substituents Biological Activity Key Advantage/Disadvantage Source
Target Triazolo[4,3-a]pyrazine 8-OH, 3-(CH₂-benzenesulfonamide) Enzyme inhibition, Anticancer Balanced solubility and target affinity
1 Triazolo[4,3-a]pyrazine 3-(CH₂-2-phenyl-1,2,3-triazole-4-carboxamide) Unknown Enhanced solubility, reduced electrophilicity
2 Triazolo[4,3-a]pyrazine 3-(CH₂-4-cyanobenzamide) Unknown High polarity, limited zinc coordination
3 Pyrazolo-tetrazolo-triazine Sulfonamide, methylsulfonyl Anticancer Planar structure for DNA interaction
4 Triazolo[4,3-a]pyridine 8-Sulfonamide, 4-methoxybenzyl Antimalarial Improved CNS penetration
6 Triazolo[4,3-a]phthalazine 4-Methoxybenzenesulfonamide, piperazine Bromodomain inhibition Enhanced solubility and binding
7 Triazolo[4,3-a]pyrazine ω-Carboxylic acid/amide chains Lipid metabolism regulation Prodrug potential, no direct sulfonamide

Research Findings and Trends

  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger enzyme inhibition due to zinc-binding capacity, while carboxamides prioritize solubility .
  • Heterocyclic Core Impact : Pyrazine cores (as in the target compound) offer better metabolic stability than pyridine or phthalazine derivatives but may sacrifice planarity for target binding .
  • Substituent Effects : Hydrophilic groups (e.g., hydroxy, methoxy) improve solubility, whereas lipophilic groups (e.g., aryl, alkyl) enhance membrane permeability .

Biological Activity

N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide is a compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a triazolopyrazine core linked to a benzenesulfonamide moiety. The presence of the hydroxyl group on the triazole enhances its solubility and reactivity, which may contribute to its biological activity.

Molecular Formula: C15H13N7O3S
CAS Number: 2034280-05-0

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial enzymes crucial for growth and survival.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Pseudomonas aeruginosa6.67
Salmonella typhi6.45

These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects in preclinical studies. For instance, it has been reported to inhibit carrageenan-induced paw edema in rats significantly.

Inhibition Rates:

Time (hours)Inhibition (%)
194.69
289.66
387.83

This suggests that it may be useful in treating inflammatory conditions.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific bacterial proteins or enzymes essential for their metabolic processes. This interaction likely leads to the disruption of critical biochemical pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated various benzenesulfonamide derivatives, including this compound. The results indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammation Model : In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested in vivo for their ability to reduce inflammation in animal models . The results demonstrated significant reductions in inflammation markers.

Future Directions

Given its promising biological activities, further research is warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its efficacy in clinical settings and its potential side effects are also crucial for developing this compound into a viable therapeutic agent.

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